
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a chemical compound known for its presence in tobacco products and its role as a potent carcinogen. It is a member of the nitrosamine family, which are compounds known for their carcinogenic properties. This compound is particularly significant due to its association with tobacco-related cancers, especially lung cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the nitrosation of secondary amines. One efficient method reported involves the use of tert-butyl nitrite under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .
Industrial Production Methods
Industrial production of this compound is often carried out through controlled chemical reactions involving nitrosation processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more reactive and potentially more harmful intermediates.
Reduction: This reaction can convert the compound into less harmful substances.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce reactive intermediates, while reduction may yield less harmful derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is extensively studied in scientific research due to its carcinogenic properties. Its applications include:
Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.
Biology: Investigated for its effects on cellular processes and its role in carcinogenesis.
Medicine: Studied for its impact on human health, particularly in relation to tobacco-related cancers.
Industry: Used in the development of tobacco products and in research on reducing harmful substances in tobacco.
Mecanismo De Acción
The mechanism by which (S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol exerts its effects involves its metabolic activation to form reactive intermediates that can bind to DNA, causing mutations and initiating carcinogenesis. The molecular targets include DNA and various cellular enzymes involved in detoxification processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another potent tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine (NDMA): A nitrosamine known for its presence in various environmental sources and its carcinogenicity.
Uniqueness
(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is unique due to its specific structure and its potent carcinogenic effects, particularly in relation to tobacco use. Its presence in tobacco products and its role in tobacco-related cancers make it a compound of significant concern in public health.
Propiedades
Número CAS |
197712-01-9 |
|---|---|
Fórmula molecular |
C10H15N3O2 |
Peso molecular |
209.249 |
Nombre IUPAC |
N-[(4S)-4-hydroxy-4-pyridin-3-ylbutyl]-N-methylnitrous amide |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1 |
Clave InChI |
OGRXKBUCZFFSTL-JTQLQIEISA-N |
SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O |
Sinónimos |
(αS)-α-[3-(Methylnitrosoamino)propyl3-pyridinemethanol; (S)-α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol; (S)-NNAL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



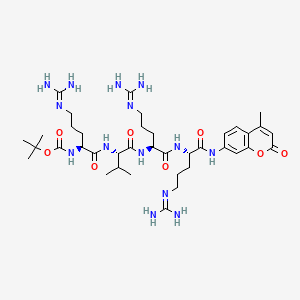

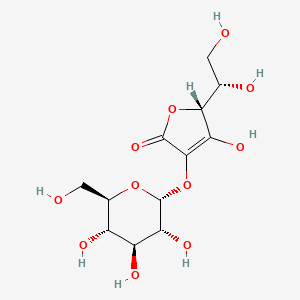
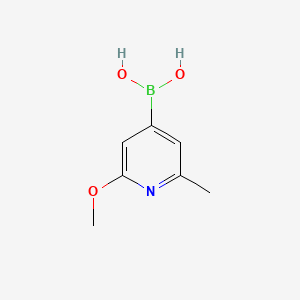
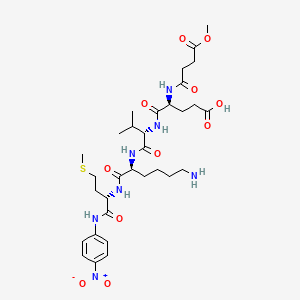


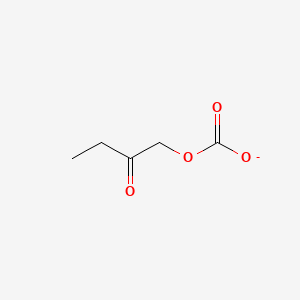

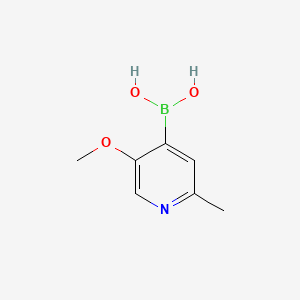
![(2'R)-Tetrahydro-3aH-spiro[[1,3]dioxolo[4,5-c]pyrrole-2,1'-cyclopentan]-2'-ol](/img/structure/B590822.png)

